![molecular formula C16H18F2N2O B7438545 4-(Difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole](/img/structure/B7438545.png)
4-(Difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the oxazole family, which is known for its diverse biological activities, including antitumor, antibacterial, and antifungal properties. In
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has shown activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole is not fully understood, but it is believed to act by inhibiting the function of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole have been extensively studied. In preclinical studies, this compound has been shown to exhibit potent antitumor activity, inhibiting the growth of several cancer cell lines. Additionally, it has been shown to exhibit antibacterial activity against several strains of bacteria, including MRSA. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole is its potent antitumor and antibacterial activity, making it a promising candidate for the development of new drugs. Additionally, its synthetic route is well-established, allowing for the production of large quantities of the compound. However, one of the main limitations of this compound is its toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(Difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas, such as bacterial infections. Finally, the development of new synthetic routes for the production of this compound may lead to more efficient and cost-effective production methods.
Métodos De Síntesis
The synthesis of 4-(Difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole involves a series of chemical reactions. The starting material for the synthesis is 4-methyl-4-phenylpiperidin-1-amine, which is reacted with difluoromethyl ketone in the presence of a base to form 4-(difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole. The reaction is carried out under controlled conditions to achieve high yields and purity.
Propiedades
IUPAC Name |
4-(difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c1-16(12-5-3-2-4-6-12)7-9-20(10-8-16)15-19-13(11-21-15)14(17)18/h2-6,11,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJPIMOPXGUILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC(=CO2)C(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-(4-methyl-4-phenylpiperidin-1-yl)-1,3-oxazole |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.